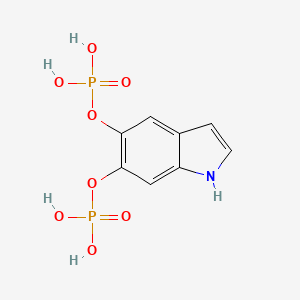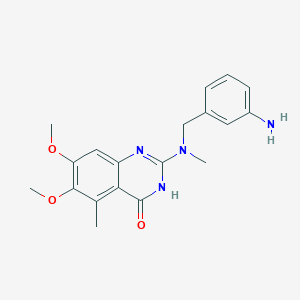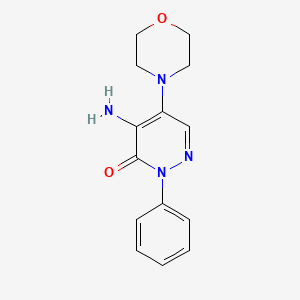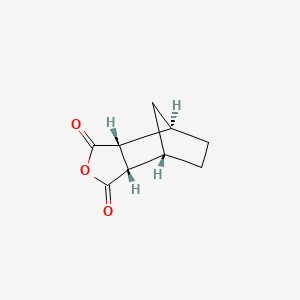
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered interest in various fields of scientific research. This compound features a bromine atom at the 5th position, a fluoroethyl group at the 6th position, and a keto group at the 4th position of the pyrimidine ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 1-fluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 1-fluoroethanol, followed by nucleophilic substitution at the 6th position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.
Condensation Reactions: The keto group at the 4th position can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 5-amino-6-(1-fluoroethyl)pyrimidin-4(1H)-one and 5-thio-6-(1-fluoroethyl)pyrimidin-4(1H)-one.
Oxidation: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-sulfoxide and sulfone.
Reduction: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-alcohol.
Aplicaciones Científicas De Investigación
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-6-(1-chloroethyl)pyrimidin-4(1H)-one
- 5-Bromo-6-(1-methylethyl)pyrimidin-4(1H)-one
- 5-Bromo-6-(1-hydroxyethyl)pyrimidin-4(1H)-one
Uniqueness
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Propiedades
Número CAS |
869532-28-5 |
|---|---|
Fórmula molecular |
C6H6BrFN2O |
Peso molecular |
221.03 g/mol |
Nombre IUPAC |
5-bromo-4-(1-fluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6BrFN2O/c1-3(8)5-4(7)6(11)10-2-9-5/h2-3H,1H3,(H,9,10,11) |
Clave InChI |
YDFOVTQMLPVZRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=O)NC=N1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


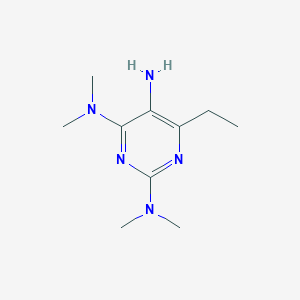

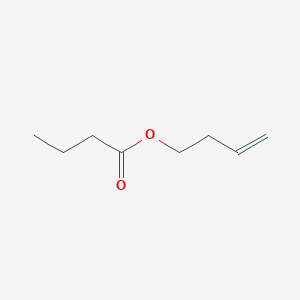
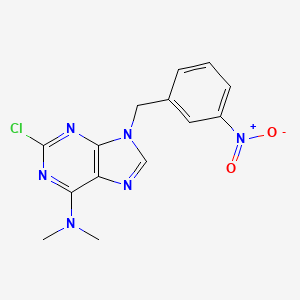
![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
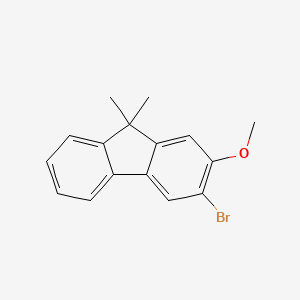
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
